molecular formula C13H14N2O5S B8355447 3-(Ethoxycarbonyl)-1-methyl-5-phenyl-1H-pyrazole-4-sulfonic acid CAS No. 88398-60-1

3-(Ethoxycarbonyl)-1-methyl-5-phenyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B8355447
CAS No.: 88398-60-1
M. Wt: 310.33 g/mol
InChI Key: UJNCSBQINUEMML-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-methyl-5-phenyl-1H-pyrazole-4-sulfonic acid is a useful research compound. Its molecular formula is C13H14N2O5S and its molecular weight is 310.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

88398-60-1

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

3-ethoxycarbonyl-1-methyl-5-phenylpyrazole-4-sulfonic acid

InChI

InChI=1S/C13H14N2O5S/c1-3-20-13(16)10-12(21(17,18)19)11(15(2)14-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,17,18,19)

InChI Key

UJNCSBQINUEMML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1S(=O)(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.5 ml of chlorosulfonic acid and 15 xl of dry chloroform was cooled to 0° C., and a solution of 11.5 g (0.05 mol) of 3-ethoxycarbonyl-1-methyl5-phenylpyrazole in 25 ml of dry chloroform was added dropwise thereinto. Then, the mixture was stirred at room temperature for one hour and under reflux for 3 hours. After the reaction, by evaporation of chloroform, there was obtained oily 3-ethoxycarbonyl-1-methyl-5-phenylpyrazole-4-sulfonic acid. As the next step, at room temperature 20.9 g of phosphorus pentachloride was added portionwise, followed by stirring at 90° to 100° C. for one hour. The reaction mixture was added into ice-water and extracted with ether to obtain 14.7 g of 3-ethoxycarbonyl-1-methyl-5-phenylpyrazole-4-sulfonylchloride. Then, the resultant sulfonylchloride was dissolved in 20 ml of acetone and 4.48 g of KHCO was added to the solution. After a solution of 2.7 g of aqueous ammonia (28 %) and 6.5 ml of acetone was added dropwise thereinto at room temperature, the mixture was heated at 50 to 60 ° C. for 30 minutes. After evaporation of acetone, water was added to the residue, whereby 12.9 g of the title compound was precipitated as a solid. Recrystallization from benzene gave 8.4 g of the product. m.p. 141°-144° C.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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